

# ANG1005: Synthesis and Purification Protocols for a Brain-Penetrating Peptide-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB) and deliver paclitaxel to brain tumors. It consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2][3] This transport mechanism allows ANG1005 to cross the BBB and be taken up by tumor cells that overexpress LRP1.[1][2][4] This document provides detailed protocols for the synthesis of Angiopep-2 via solid-phase peptide synthesis (SPPS), the subsequent conjugation to paclitaxel to form ANG1005, and the purification of the final product.

# Synthesis of Angiopep-2 via Solid-Phase Peptide Synthesis (SPPS)

Angiopep-2 is a 19-amino acid peptide with the sequence TFFYGGSRGKRNNFKTEEY.[4] It can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.

#### **Materials and Reagents**



| Reagent                                                                        | Supplier | Grade                   |
|--------------------------------------------------------------------------------|----------|-------------------------|
| Fmoc-protected amino acids                                                     | Various  | Synthesis Grade         |
| Rink Amide resin                                                               | Various  | 100-200 mesh            |
| N,N-Dimethylformamide (DMF)                                                    | Various  | Peptide Synthesis Grade |
| Piperidine                                                                     | Various  | ACS Grade               |
| Diisopropylethylamine (DIEA)                                                   | Various  | Peptide Synthesis Grade |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various  | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA)                                                     | Various  | Reagent Grade           |
| Triisopropylsilane (TIS)                                                       | Various  | Reagent Grade           |
| Dichloromethane (DCM)                                                          | Various  | ACS Grade               |
| Acetonitrile (ACN)                                                             | Various  | HPLC Grade              |

### **Experimental Protocol**

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) by
  dissolving it with HBTU and DIEA in DMF. Add the activated amino acid solution to the resin
  and allow it to react for 2 hours. Wash the resin with DMF.
- Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the Angiopep-2 sequence.
- Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting



groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

Peptide Precipitation and Lyophilization: Precipitate the crude peptide by adding cold diethyl
ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the crude
peptide pellet under vacuum and then lyophilize it from a water/acetonitrile mixture.

### Synthesis of ANG1005

The synthesis of **ANG1005** involves the conjugation of three paclitaxel molecules to the Angiopep-2 peptide.[5] This is achieved by first activating paclitaxel and then reacting it with the peptide.

#### **Activation of Paclitaxel**

Paclitaxel is first activated by converting it to 2'-NHS-paclitaxel. This is a two-step process where paclitaxel is reacted with succinic anhydride, followed by activation with N-hydroxysuccinimide (NHS).

#### **Conjugation of Activated Paclitaxel to Angiopep-2**

The amino groups on Angiopep-2 (the N-terminus and the lysine side chains) react with the 2'-NHS-paclitaxel to form stable ester bonds.[5]

**Materials and Reagents** 

| Reagent                   | Supplier | Grade           |
|---------------------------|----------|-----------------|
| Angiopep-2                | -        | >95% purity     |
| 2'-NHS-paclitaxel         | -        | Activated ester |
| Dimethyl sulfoxide (DMSO) | Various  | Anhydrous       |
| Ringer's solution         | Various  | pH 7.2          |

#### **Experimental Protocol**

 Reaction Setup: Dissolve 1 molar equivalent of Angiopep-2 in a solution of 68% DMSO in Ringer's solution (pH 7.2).



- Conjugation Reaction: Add a solution of 2'-NHS-paclitaxel to the Angiopep-2 solution.
- Incubation: Allow the reaction to proceed for approximately 24 hours at 12°C.[5]
- Monitoring: Monitor the progress of the reaction by HPLC. The disappearance of the Angiopep-2 and 2'-NHS-paclitaxel peaks and the appearance of a major product peak indicate the formation of ANG1005.[5]

#### **Purification of ANG1005**

The crude **ANG1005** conjugate is purified using hydrophobic interaction chromatography (HIC), followed by analytical HPLC to assess purity.

**Materials and Reagents** 

| Reagent                    | Supplier | Grade      |
|----------------------------|----------|------------|
| Crude ANG1005              | -        | -          |
| Water                      | Various  | HPLC Grade |
| Acetonitrile (ACN)         | Various  | HPLC Grade |
| Trifluoroacetic acid (TFA) | Various  | HPLC Grade |

#### **Purification Protocol**

- Hydrophobic Interaction Chromatography (HIC):
  - Equilibrate a hydrophobic chromatography column (e.g., pre-packed with 30 RPC resin)
     with an appropriate starting buffer.[5]
  - Load the crude ANG1005 reaction mixture onto the column.
  - Wash the column to remove unreacted starting materials and impurities.
  - Elute the ANG1005 conjugate using a suitable gradient of increasing organic solvent concentration.
  - Collect fractions and analyze them by analytical HPLC.



Analytical HPLC:

Column: C18 reverse-phase column.[5]

Mobile Phase A: Water with 0.05% TFA.[1]

Mobile Phase B: Acetonitrile with 0.05% TFA.[1]

Flow Rate: 1 mL/min.[5]

Detection: UV at 229 nm.[5]

• Inject the purified fractions and monitor the chromatogram for the **ANG1005** peak.

Pool the fractions containing pure ANG1005 and lyophilize to obtain the final product.

**Characterization Data** 

| Parameter                | Method            | Result        |
|--------------------------|-------------------|---------------|
| Molecular Weight         | Mass Spectrometry | 5109.14 g/mol |
| Purity                   | HPLC              | >95%          |
| Paclitaxel:Peptide Ratio | Mass Spectrometry | 3:1           |

## Experimental Workflows and Signaling Pathway ANG1005 Synthesis and Purification Workflow





Click to download full resolution via product page

Caption: Workflow for ANG1005 synthesis and purification.

## LRP1-Mediated Transcytosis of ANG1005 Across the Blood-Brain Barrier



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient LRP1-Mediated Uptake and Low Cytotoxicity of Peptide L57 In Vitro Shows Its Promise as CNS Drug Delivery Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ANG1005: Synthesis and Purification Protocols for a Brain-Penetrating Peptide-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858675#ang1005-synthesis-and-purification-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com